1-Amino-2-(quinolin-3-yl)propan-2-ol
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-amino-2-quinolin-3-ylpropan-2-ol |
InChI |
InChI=1S/C12H14N2O/c1-12(15,8-13)10-6-9-4-2-3-5-11(9)14-7-10/h2-7,15H,8,13H2,1H3 |
InChI Key |
BGMDQMUKMGHOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinoline Precursors
The quinoline core is often synthesized via Friedländer quinoline synthesis or related condensation methods. For example, solvent-free Friedländer synthesis using poly(phosphoric acid) (PPA) as catalyst has been reported to yield quinoline derivatives efficiently under mild heating (90 °C) without solvents, followed by workup involving sodium carbonate quenching and solvent extraction.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Heating of 2-aminobenzaldehyde with ketone in presence of PPA at 90 °C | Solvent-free Friedländer quinoline synthesis | Formation of quinoline ketone intermediate |
| Workup with saturated Na2CO3, extraction with CH2Cl2, recrystallization | Purification of quinoline derivative | Pure quinoline core compound |
This method provides a robust quinoline scaffold suitable for further functionalization.
Introduction of Amino Alcohol Side Chain
The amino alcohol moiety can be introduced by nucleophilic substitution or reductive amination on quinoline ketones or aldehydes at the 3-position.
- Reductive amination : Reaction of quinoline-3-carbaldehyde with amino alcohols or ammonia in the presence of reducing agents such as sodium borohydride or sodium triacetoxyborohydride enables direct formation of the amino alcohol side chain.
- Nucleophilic substitution : Halogenated quinoline derivatives (e.g., 3-chloroquinoline) can react with amino alcohol nucleophiles under basic conditions (e.g., potassium carbonate in DMF) to install the 1-amino-2-hydroxypropyl group.
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| Reductive amination | Quinoline-3-carbaldehyde + ammonia or amino alcohol + NaBH4 | Room temperature to mild heating | Direct formation of amino alcohol side chain |
| Nucleophilic substitution | 3-chloroquinoline + amino alcohol + K2CO3, DMF | Mild heating | SNAr reaction to attach side chain |
Multicomponent and Coupling Reactions
Multicomponent reactions (MCRs) involving quinoline derivatives, amines, and other reagents have been employed to synthesize quinoline amides and related structures, which could be adapted for amino alcohol synthesis. For example, coupling of quinoline carboxylic acid derivatives with amines using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) facilitates amide bond formation, a strategy that can be modified for amino alcohol attachment.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Quinoline carboxylic acid + amine + DCC + NHS | Room temperature, acetonitrile solvent | Formation of quinoline amide derivatives | |
| Purification by filtration and recrystallization | Removal of dicyclohexylurea byproduct | Pure coupled product |
While this method is more common for amides, similar coupling chemistry can be adapted for amino alcohol functionalization.
Reduction and Functional Group Transformations
Reduction of quinoline ketones or aldehydes to corresponding alcohols is a key step. Sodium borohydride (NaBH4) in ethanol is frequently used for selective reduction of carbonyl groups adjacent to the quinoline ring, yielding hydroxyalkyl quinoline intermediates.
Subsequent amination can be performed by reaction with ammonia or amines under appropriate conditions to install the amino group, completing the amino alcohol synthesis.
Summary Table of Preparation Methods
Research Data and Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of amino and hydroxyl groups attached to the propan-2-ol side chain at the quinoline 3-position, with characteristic chemical shifts for aromatic protons and side-chain methine/methylene protons.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of 1-amino-2-(quinolin-3-yl)propan-2-ol confirm the successful synthesis.
- Infrared Spectroscopy (IR) : Presence of N-H and O-H stretching vibrations around 3300-3500 cm⁻¹, and aromatic C=C stretching around 1600 cm⁻¹, support the structure.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(quinolin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce a variety of aminoquinoline compounds .
Scientific Research Applications
1-Amino-2-(quinolin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(quinolin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group and quinoline ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 2: Physical Properties
Key Findings and Discussion
- Synthetic Challenges: Low stereochemical purity (e.g., 2% ee in pyridine derivatives ) highlights difficulties in enantioselective synthesis of amino alcohols.
- Halogen Impact : Bromine and chlorine substituents improve molecular recognition in biological systems but may reduce solubility in aqueous environments .
Biological Activity
1-Amino-2-(quinolin-3-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
1-Amino-2-(quinolin-3-yl)propan-2-ol belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The structure features a quinoline ring attached to a propanolamine moiety, allowing for interactions with various biological targets.
The biological activity of 1-Amino-2-(quinolin-3-yl)propan-2-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the quinoline moiety may participate in π–π stacking interactions. This dual interaction enhances its potential as an enzyme inhibitor or receptor modulator, influencing metabolic pathways and cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 1-Amino-2-(quinolin-3-yl)propan-2-ol. For instance, compounds similar to this structure have shown promising results against various cancer cell lines, including MDA-MB231 (breast cancer) and PC-3 (prostate cancer).
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Amino-2-(quinolin-3-yl)propan-2-ol | MDA-MB231 | 28 | |
| 1-Amino-2-(quinolin-3-yl)propan-2-ol | PC-3 | 30 | |
| Quinoline Derivative X | MDA-MB231 | 12.5 | |
| Quinoline Derivative Y | PC-3 | 16 |
These results indicate that 1-Amino-2-(quinolin-3-yl)propan-2-ol exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogens.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| 1-Amino-2-(quinolin-3-yl)propan-2-ol | 25 | |
| Quinoline Derivative A | 12.5 | |
| Quinoline Derivative B | 16 |
The minimum inhibitory concentration (MIC) values indicate that this compound may serve as a valuable component in the development of new antimycobacterial agents.
Study on Anticancer Properties
A study focused on synthesizing various quinoline derivatives, including 1-Amino-2-(quinolin-3-yl)propan-2-ol, evaluated their effects on cancer cell proliferation. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner, particularly in MDA-MB231 cells .
Study on Antimycobacterial Activity
Another research effort investigated the efficacy of quinoline derivatives against Mycobacterium tuberculosis. The study found that certain modifications to the quinoline structure enhanced antimicrobial activity, with some derivatives achieving MIC values comparable to established treatments .
Q & A
Q. What are the optimal synthetic routes for 1-Amino-2-(quinolin-3-yl)propan-2-ol, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Route Selection : Start with a quinoline-3-carbaldehyde intermediate. A reductive amination strategy using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) can couple the aldehyde with 2-nitropropanol, followed by nitro group reduction (e.g., Zn/HCl) .
- Condition Optimization :
- Temperature : 25–50°C for reductive amination (avoids side reactions like over-reduction).
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
- Catalyst Screening : Test Pd/C, PtO2, or Raney Ni for hydrogenation efficiency.
- Data-Driven Adjustments : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimize stoichiometry (e.g., 1.2 equiv aldehyde to amine).
Q. How can researchers confirm the structural identity and purity of 1-Amino-2-(quinolin-3-yl)propan-2-ol?
Methodological Answer:
- Spectroscopic Confirmation :
- Purity Assessment :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Target >95% purity.
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (±0.3%).
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Use argon or nitrogen gas to displace oxygen, reducing oxidation risks .
- Solvent : For long-term storage, dissolve in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can enantiomeric purity be assessed and controlled during synthesis?
Methodological Answer:
- Chiral Separation :
- HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) at 1 mL/min. Retention time differences >1 min indicate enantiomer resolution .
- Circular Dichroism (CD) : Compare experimental CD spectra with enantiomerically pure standards.
- Stereochemical Control :
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to achieve >90% ee .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Q. How can researchers investigate the biological activity of 1-Amino-2-(quinolin-3-yl)propan-2-ol, particularly its interaction with quinoline-targeted enzymes?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, MAPK) with ADP-Glo™ luminescence assays. IC50 values <10 µM suggest high potency .
- Microbial Growth Assays : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains via broth microdilution (MIC ≤50 µg/mL indicates activity) .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with quinoline-binding pockets in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
